molecular formula C7H10N2O B070243 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde CAS No. 185910-12-7

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Cat. No. B070243
M. Wt: 138.17 g/mol
InChI Key: RTPPLWUJHUAFLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Copper-Catalyzed Oxidative Coupling Reaction : A synthesis method involves copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes, preserving the aldehyde group, using cheap catalysts, high atom economy, and mild conditions (Li et al., 2015).

  • Synthesis from 4-Methyl-1H-imidazole-5-carbaldehyde : Another method starts from 4-methyl-1H-imidazole-5-carbaldehyde, modifying the N-1 atom of the imidazole ring with different alkyl groups. This process also includes methylating both N atoms to produce 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt, a precursor for other imidazolium derivatives (Orhan et al., 2019).

Molecular Structure Analysis

  • Crystal and Molecular Structure : The crystal and molecular structure of related imidazole derivatives, like 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, provides insights into the structural characteristics of imidazole derivatives, including intermolecular interactions and crystal packing (Banu et al., 2010).

Chemical Reactions and Properties

  • Formation of C-N Bonds : An innovative method to form C-N bonds involves a silver-catalyzed domino reaction of amidines and ynals, offering a new route to synthesize imidazole-5-carbaldehydes, which are key intermediates in fine chemical production (Wang et al., 2017).

Physical Properties Analysis

  • Crystal Structures : Understanding the crystal structures of imidazole derivatives, such as 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde and related compounds, reveals crucial information about their physical properties, including crystal systems, dimensions, and stabilizing forces (Ambalavanan et al., 2003).

Chemical Properties Analysis

  • Synthesis of pH-Sensitive Spin Probes : Imidazole derivatives' reactivity, particularly in synthesizing new pH-sensitive spin probes, demonstrates their diverse chemical properties. This involves converting oximes into cyano derivatives and subsequently into stable nitroxides (Kirilyuk et al., 2003).

Scientific Research Applications

Synthesis and Characterization

  • Building Blocks for Medical Chemistry : Imidazole derivatives, including those related to "1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde," serve as essential building blocks in medicinal chemistry. The synthesis and characterization of new 4-methyl-5-imidazole carbaldehyde derivatives demonstrate their potential as precursors for further chemical transformations and biological applications (Orhan et al., 2019).
  • Spin Probes for pH Sensitivity : The Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides illustrates the synthesis of pH-sensitive spin probes, showcasing the chemical flexibility of imidazole derivatives for developing diagnostic tools (Kirilyuk et al., 2003).

Biological Activities

  • Antioxidant and Antimicrobial Activities : The synthesis and evaluation of new imidazole derivatives, including those structurally related to "1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde," have been explored for their antioxidant and antimicrobial activities. This research demonstrates the potential of these compounds in pharmaceutical applications (Bassyouni et al., 2012).

Advanced Applications

  • Synthesis of Fused Ring Heterocycles : The title compound's transformation into tricyclic heterocycles via intramolecular 1,3-dipolar cycloaddition reactions highlights its utility in generating complex heterocyclic structures, which are often found in biologically active molecules (Gaonkar & Rai, 2010).
  • Catalytic Applications : The utilization of imidazole derivatives in catalyzing the synthesis of other complex molecules showcases their role in facilitating chemical reactions, thus underscoring their importance in synthetic chemistry (Satyanarayana & Sivakumar, 2011).

Safety And Hazards

The safety information for “1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde” includes the following hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1,4,5-trimethylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPPLWUJHUAFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595114
Record name 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

CAS RN

185910-12-7
Record name 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,4,5-trimethyl-1H-imidazole (550 mg, 5 mmol) in dry tetrahydrofuran (15 mL) was added dropwise n-BuLi (3 mL, 2.5 M in hexane) at −40° C. After stirring for 2 h at this temperature, to the solution was added dried DMF (840 mg, 11.5 mmol) at −70° C. The resulting yellow suspension was stirred at −70° C. for 1 h, then at 0° C. for 0.5 h and quenched with ice-water. The mixture was extracted with ethyl acetate, and the organic extracts were dried with Na2SO4 before evaporation to afford an oily residue. The residue was purified by silica column (petroleum ether:ethyl acetate=3:1) to obtain 340 mg of white solid, yield: 50%. 1H-NMR (400 MHz, CDCl3) δ (ppm): 2.21 (s, 1H), 2.25 (s, 1H), 3.90 (s, 1H), 9.66 (s, 1H). LC-MS (ESI) m/z: 138(M+1)+.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
840 mg
Type
reactant
Reaction Step Two
Yield
50%

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